

Strategies to control regioselectivity in reactions with 2-Bromo-6-hydrazinylpyridine

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Compound of Interest

Compound Name: **2-Bromo-6-hydrazinylpyridine**

Cat. No.: **B1342697**

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Technical Support Center: 2-Bromo-6-hydrazinylpyridine

Welcome to the technical support center for **2-Bromo-6-hydrazinylpyridine**. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to controlling regioselectivity in their experiments.

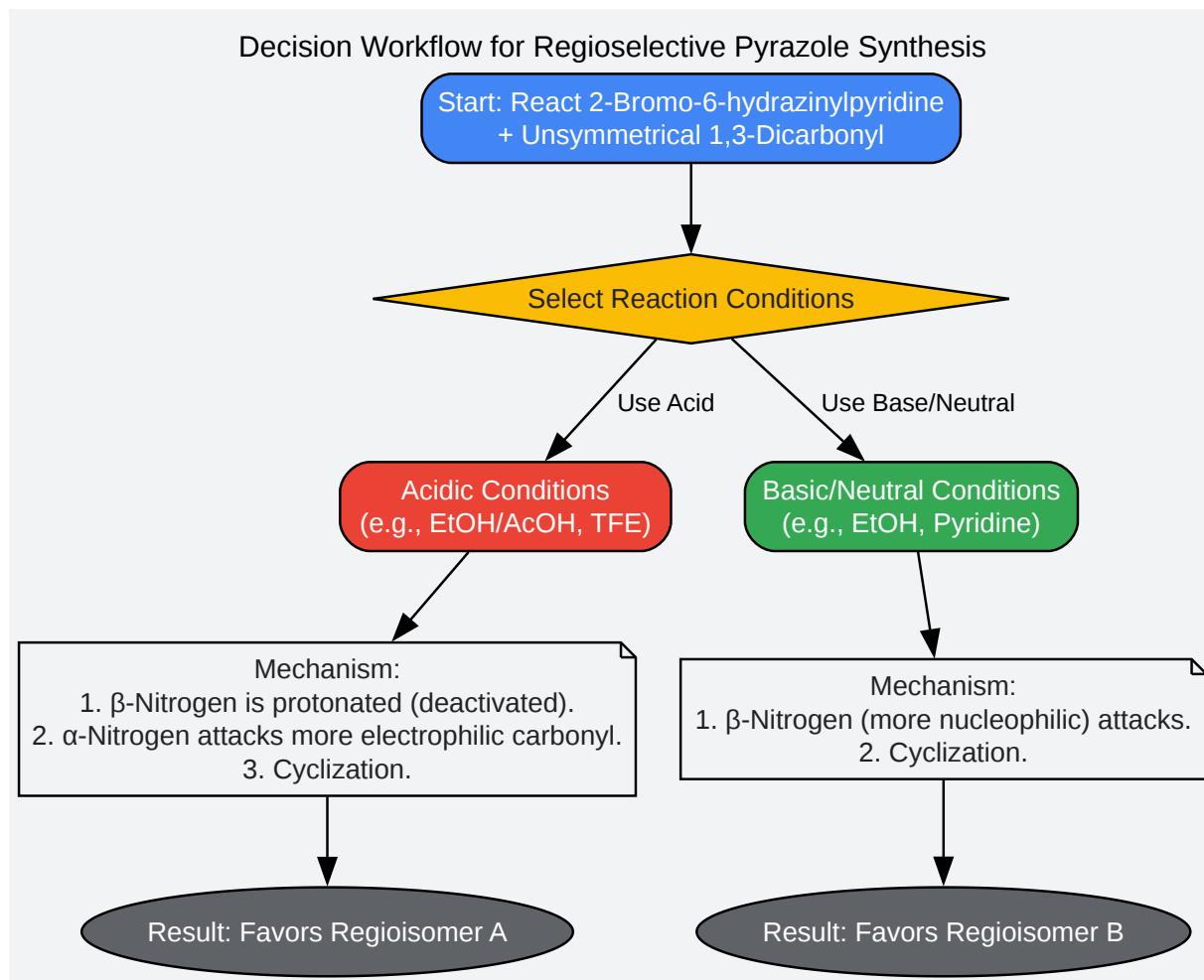
Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on **2-Bromo-6-hydrazinylpyridine** and why is regioselectivity a concern?

A1: **2-Bromo-6-hydrazinylpyridine** has three primary reactive sites:

- C2-Position: The carbon atom bearing the bromine is electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where the bromide ion acts as a good leaving group.
- α -Nitrogen ($N\alpha$): The nitrogen atom of the hydrazinyl group directly attached to the pyridine ring.
- β -Nitrogen ($N\beta$): The terminal nitrogen atom of the hydrazinyl group (-NH2).

Regioselectivity is a critical concern because a reagent can potentially react at any of these sites. For instance, in cyclization reactions with 1,3-dicarbonyl compounds to form pyrazoles, the reaction can proceed via initial attack from either the α - or β -nitrogen, leading to two different constitutional isomers. Similarly, a strong nucleophile could displace the bromine at C2 instead of reacting with the hydrazinyl group. Controlling the reaction conditions is essential to obtain the desired product.



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